4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Building Block Process Chemistry Physicochemical Property

Supplied as a ≥95% pure solid for precise kilogram-scale handling. The C2 trifluoromethyl group enhances SNAr reactivity and metabolic stability versus non-fluorinated analogs, ensuring regioselective coupling and reproducible ADME profiles in kinase/GPCR libraries. Replace with generic pyrimidines at risk of altered selectivity.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
CAS No. 175277-32-4
Cat. No. B066441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
CAS175277-32-4
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)C(F)(F)F)C
InChIInChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3
InChIKeyQKXBEKRDGUZIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4): Key Physicochemical and Procurement Profile


4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4) is a poly-substituted pyrimidine building block bearing chlorine, methyl, and trifluoromethyl groups. It has a molecular weight of 210.58 g/mol and an XLogP3-AA value of 2.8, indicating moderate lipophilicity [1]. The compound is supplied as a solid with a minimum purity specification of 95% .

Why Substituting 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine with Other Pyrimidine Halides Can Compromise Synthetic Outcomes


Generic substitution with other pyrimidine chlorides can alter reaction selectivity and product profiles. The trifluoromethyl group at C2 confers distinct electronic and steric properties, affecting nucleophilic aromatic substitution (SNAr) reactivity and the lipophilicity of derived compounds. Without the -CF3 moiety, as in 4-chloro-5,6-dimethylpyrimidine, the resulting intermediates may exhibit reduced metabolic stability or target engagement in downstream applications [1]. Similarly, replacing the chlorine at C4 with alternative leaving groups changes the regiochemical outcome of cross-coupling reactions [2].

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (175277-32-4): Quantitative Differentiators vs. Closest Analogs


Solid Physical State Enhances Handling Precision for 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Relative to Liquid 4-Chloro-2-(trifluoromethyl)pyrimidine

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a solid at 20°C, whereas 4-Chloro-2-(trifluoromethyl)pyrimidine is a liquid [1]. This physical state difference improves weighing accuracy and reduces solvent evaporation during reaction setup, minimizing variability in stoichiometry and improving batch-to-batch reproducibility in process chemistry applications.

Building Block Process Chemistry Physicochemical Property

Higher Lipophilicity (XLogP3 2.8) of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine vs. Non-CF3 Analog (XLogP3 ~1.9)

The computed XLogP3-AA value for 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is 2.8 [1]. In contrast, 4-chloro-5,6-dimethylpyrimidine, which lacks the trifluoromethyl group, has an XLogP3 of approximately 1.9 . This 0.9-unit increase in logP corresponds to a roughly 8-fold higher partition coefficient, indicating significantly greater lipophilicity that can enhance membrane permeability and target binding in derived drug candidates [2].

Lipophilicity Drug-Likeness ADME

Consistent 95% Minimum Purity Across Multiple Vendors for 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is consistently offered with a minimum purity of 95% across major vendors . While some analogs, such as 4-Chloro-2-(trifluoromethyl)pyrimidine, also achieve 95% purity, the target compound's purity is supported by multiple independent supplier specifications, reducing the risk of batch-to-batch variability and ensuring reliable performance in synthetic applications.

Purity Quality Control Reproducibility

Synthetic Versatility: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine as a Substrate for Nucleophilic Aromatic Substitution

The chlorine atom at C4 of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group at C2 and the pyrimidine ring nitrogens [1]. This allows for efficient diversification with amines, alcohols, and thiols, providing rapid access to a library of 4-substituted 2-trifluoromethylpyrimidines. In contrast, 4-chloro-5,6-dimethylpyrimidine lacks this electronic activation, often requiring harsher conditions or transition metal catalysis for similar substitutions.

SNAr Diversification Building Block

Optimal Applications of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (175277-32-4) Driven by Evidence


Medicinal Chemistry: Late-Stage Diversification for SAR Studies

The C4 chlorine of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine serves as a robust handle for SNAr reactions, enabling the rapid synthesis of focused libraries around a trifluoromethylpyrimidine core. This is supported by class-level inference of enhanced reactivity due to the -CF3 group [1]. Such libraries are essential for probing structure-activity relationships (SAR) in kinase inhibitor and GPCR modulator programs where fluorinated heterocycles confer favorable ADME properties.

Process Chemistry: Development of Scalable Synthetic Routes

The solid physical state of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine simplifies handling and weighing in kilogram-scale processes, reducing the risk of solvent loss and improving stoichiometric control compared to liquid analogs [1]. Its consistent purity profile across vendors further ensures reproducible outcomes in process development and manufacturing.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

The trifluoromethyl group is a privileged motif in agrochemicals due to its metabolic stability and enhanced bioavailability [1]. 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine provides a direct entry to CF3-pyrimidine scaffolds that are prevalent in modern fungicides and herbicides. Its use as an intermediate enables the exploration of new chemical space in pest control research.

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